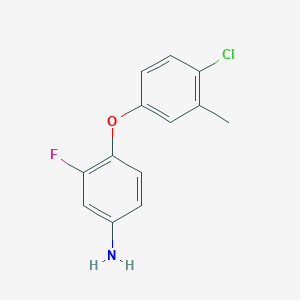

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine

Description

Nomenclature and Classification

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine represents a sophisticated example of polysubstituted aromatic amine chemistry, demonstrating the complexity achievable in modern organic compound design. The compound belongs to the broader classification of arylamines, specifically those featuring halogenated substitution patterns that significantly influence both chemical reactivity and potential biological activity. Within the systematic nomenclature framework established by the International Union of Pure and Applied Chemistry, this compound receives its formal designation as benzenamine, 4-(4-chloro-3-methylphenoxy)-3-fluoro-, reflecting the precise positioning of functional groups across its bicyclic aromatic framework.

The classification of this compound extends beyond simple aniline derivatives, positioning it within the specialized category of fluorinated building blocks that have gained considerable importance in contemporary pharmaceutical and materials chemistry. The presence of both chlorine and fluorine substituents places this compound within the halogenated aniline family, where such dual halogenation patterns are known to confer unique electronic properties and enhanced chemical stability. Research indicates that compounds featuring this specific substitution pattern demonstrate enhanced reactivity in nucleophilic aromatic substitution reactions, making them valuable synthetic intermediates.

The structural complexity of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine also qualifies it as a member of the phenoxy-substituted aniline class, where the ether linkage between aromatic rings creates opportunities for conformational flexibility and potentially unique binding interactions in biological systems. This classification becomes particularly relevant when considering the compound's potential applications in drug discovery, where such structural features are often associated with improved pharmacological properties. The combination of electron-withdrawing halogen substituents with the electron-donating methyl group creates an interesting electronic environment that influences both chemical reactivity and physical properties.

Structural Identification and CAS Registry

The chemical identity of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine is definitively established through its Chemical Abstracts Service registry number 946785-74-6, which serves as the universal identifier for this specific molecular structure. The molecular formula C₁₃H₁₁ClFNO precisely describes the atomic composition, indicating thirteen carbon atoms, eleven hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom arranged in the characteristic substitution pattern. This formula corresponds to a molecular weight of 251.68 grams per mole, positioning the compound within the medium molecular weight range typical of pharmaceutical intermediates and specialty chemicals.

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 946785-74-6 | |

| Molecular Formula | C₁₃H₁₁ClFNO | |

| Molecular Weight | 251.68 g/mol | |

| MDL Number | MFCD08687383 | |

| Chemical Book Number | CB9799718 |

The structural elucidation of this compound reveals a sophisticated arrangement where the primary aniline nitrogen is positioned on a benzene ring bearing a fluorine substituent at the meta position relative to the amine group. The phenoxy linkage connects this fluorinated aniline core to a second aromatic ring featuring both chlorine and methyl substituents, creating a complex three-dimensional molecular architecture. The Simplified Molecular Input Line Entry System representation "NC1=CC=C(OC2=CC=C(Cl)C(C)=C2)C(F)=C1" provides a precise description of the connectivity pattern, enabling accurate structural reproduction and analysis.

Physical property predictions indicate that this compound exhibits a density of 1.292±0.06 grams per cubic centimeter, suggesting a relatively compact molecular structure consistent with the presence of halogen substituents. The predicted boiling point of 345.3±42.0 degrees Celsius reflects the substantial molecular weight and intermolecular interactions expected from this substitution pattern. The calculated acidity constant value of 3.60±0.10 indicates moderately acidic behavior for the aniline nitrogen, which is consistent with the electron-withdrawing effects of the fluorine and chlorine substituents.

Historical Context and Discovery

The development of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine emerges from the broader historical trajectory of halogenated aniline chemistry, which gained significant momentum during the mid-to-late twentieth century as pharmaceutical research increasingly recognized the value of fluorine incorporation in drug design. While specific discovery dates for this particular compound are not extensively documented in available literature, its synthesis represents part of the systematic exploration of polysubstituted anilines that began intensifying during the 1980s and 1990s. The compound's emergence coincides with the pharmaceutical industry's growing appreciation for fluorinated building blocks, which are now recognized as essential components in approximately twenty percent of all marketed pharmaceuticals.

The synthetic methodology required for 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine production builds upon fundamental developments in nucleophilic aromatic substitution chemistry that were pioneered throughout the twentieth century. The ability to selectively introduce multiple halogen substituents while maintaining the integrity of the aniline functionality represents a significant achievement in synthetic organic chemistry, requiring precise control of reaction conditions and careful selection of protecting group strategies. The development of efficient synthetic routes to this compound reflects broader advances in fluorination chemistry, particularly the development of selective fluorinating agents and improved understanding of halogen effects on aromatic reactivity.

The increasing availability of this compound through commercial suppliers, as evidenced by its listing with multiple chemical vendors including Matrix Scientific and Crysdot, indicates growing recognition of its utility in research applications. The establishment of standardized synthetic protocols and quality control measures for this compound reflects the maturation of fluorinated aniline chemistry from purely academic curiosity to practical synthetic utility. This transition represents part of the broader evolution of organofluorine chemistry from a specialized subdiscipline to an essential component of modern drug discovery and materials science.

Position in Contemporary Chemical Research

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine occupies an increasingly important position within contemporary chemical research, particularly in areas focused on fluorinated building blocks for pharmaceutical and materials applications. Current research trends indicate growing interest in compounds featuring this specific substitution pattern due to their potential utility as intermediates in the synthesis of biologically active molecules. The compound's classification as a fluorinated building block positions it at the forefront of modern medicinal chemistry, where fluorine incorporation is recognized as a powerful strategy for modulating molecular properties including metabolic stability, bioavailability, and target selectivity.

Research applications for this compound span multiple domains within organic chemistry, with particular emphasis on its utility in nucleophilic aromatic substitution reactions where the combination of electron-withdrawing substituents creates favorable conditions for further chemical modification. The compound's potential as a monomer for semiconducting polyanilines represents an emerging area of investigation, where the unique electronic properties conferred by the halogen substituents may enable novel materials with enhanced conductivity or photonic properties. These applications reflect the broader trend toward incorporating fluorinated building blocks in advanced materials development, where such compounds often exhibit superior performance characteristics compared to their non-fluorinated analogs.

Properties

IUPAC Name |

4-(4-chloro-3-methylphenoxy)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c1-8-6-10(3-4-11(8)14)17-13-5-2-9(16)7-12(13)15/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPPOKPBQSDVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine typically involves the reaction of 4-chloro-3-methylphenol with 3-fluoroaniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The synthesis of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine typically involves a two-step process:

-

Formation of Nitro Intermediate : A nitro group is introduced to the phenyl ring via nitration. For example, reacting 4-(4-chloro-3-methylphenoxy)aniline with nitric acid under controlled conditions forms the nitro derivative.

-

Reduction to Amine : The nitro group is reduced to an amine using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Key Reaction Conditions :

-

Nitration : Concentrated nitric acid, 0–5°C, 3–5 hours.

-

Reduction : Hydrogen gas, 1 atm, 80°C, 12 hours.

Phenoxy Group Formation

The phenoxy group (4-chloro-3-methylphenoxy) is typically introduced via nucleophilic aromatic substitution. For example:

-

Reacting 3-fluoroaniline with 4-chloro-3-methylphenol in the presence of a base (e.g., K2CO3) and a solvent like dimethylformamide (DMF) at 100–120°C.

Nucleophilic Aromatic Substitution

The amine group acts as a strong activating group, directing substitution at the para position of the aniline ring. The reaction involves:

-

Deprotonation of the amine to form a nitrogens nucleophile.

-

Attack on the activated aromatic ring of the phenoxy precursor.

Example Reaction :

Conditions : K2CO3, DMF, 100–120°C.

Oxidation

The amine group can undergo oxidation to form nitroso or nitro derivatives. For instance:

Mechanism :

-

Protonation of the amine group.

-

Formation of a reactive oxygen species (e.g., hydroxyl radical).

Reduction

The nitro group in intermediates can be reduced to an amine using:

Example Reaction :

Esterification

The phenolic oxygen in the phenoxy group can undergo esterification with acylating agents like acetic anhydride.

Mechanism :

-

Protonation of the phenolic oxygen.

-

Nucleophilic attack by the acylating agent.

Example Reaction :

Pharmaceuticals

-

Antimicrobial agents : The compound’s substituents (chlorine, fluorine) enhance lipophilicity, improving membrane penetration and bioactivity .

-

Kinase inhibitors : The aromatic amine structure is common in kinase inhibitors, which target oncogenic pathways .

Materials Science

-

Polymer synthesis : The amine group can participate in condensation reactions to form polymers with tailored properties.

Table 2: Reaction Mechanisms

| Mechanism | Key Steps | Substituent Effect |

|---|---|---|

| Nucleophilic substitution | Activated ring attack | Chlorine (deactivating meta) |

| Oxidation | Radical formation | Fluorine (stabilizes intermediates) |

| Reduction | Catalytic hydrogenation | Methyl (steric hindrance) |

Scientific Research Applications

Medicinal Chemistry

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the compound against a panel of over 60 cancer cell lines. The results showed an average growth inhibition rate of 12.53% at a concentration of , suggesting its potential as a lead compound in drug development for cancer therapy .

Agrochemical Applications

The compound is also explored for its use in agrochemicals, particularly as a herbicide or pesticide. Its chlorinated and fluorinated structure may enhance its efficacy in targeting specific biological pathways in pests.

Case Study: Herbicidal Activity

Research has indicated that derivatives of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine demonstrate selective herbicidal properties against certain weed species, potentially reducing crop competition without harming desirable plants .

The biological activity of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine has been linked to its ability to inhibit certain enzymes involved in cellular processes, which may contribute to its anticancer and antimicrobial properties.

Mechanism of Action

The compound is believed to interact with specific enzyme targets, modulating their activity and thereby influencing cellular signaling pathways critical for tumor growth and proliferation .

Mechanism of Action

The mechanism by which 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural and Functional Analogues

3-Chloro-N-phenyl-phthalimide (Fig. 1 in ): Structural Differences: Unlike the target compound, this molecule features a phthalimide core (isoindole-1,3-dione) with a chlorine substituent and a phenyl group. The absence of fluorine and phenoxy groups reduces its polarity compared to 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine. Applications: Primarily used as a monomer for polyimide synthesis due to its anhydride-forming capability . The target compound’s amine group may offer different reactivity, enabling coupling reactions (e.g., amide or urea formation) rather than polymerization.

4-Chloro-2-phenyl-isoindoline-1,3-dione: Similarities: Shares a chloro-substituted aromatic system but lacks fluorine and methylphenoxy groups. Physicochemical Properties: The phthalimide structure enhances thermal stability, whereas the target compound’s amine and fluorine substituents may improve solubility in polar solvents.

Hypothetical Data Table for Comparative Analysis

| Property | 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine | 3-Chloro-N-phenyl-phthalimide | 4-Chloro-2-phenyl-isoindoline-1,3-dione |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265.7 (calculated) | 257.67 | 257.67 |

| Key Functional Groups | Amine, phenoxy, Cl, F, methyl | Phthalimide, Cl, phenyl | Phthalimide, Cl, phenyl |

| Polarity | High (due to F and NH₂) | Moderate | Moderate |

| Thermal Stability | Moderate (amine decomposition) | High | High |

| Synthetic Utility | Bioactive intermediate | Polyimide monomer | Polyimide monomer |

Research Findings and Trends

- Biological Activity : Amine-containing derivatives often exhibit bioactivity (e.g., antimicrobial or kinase inhibition), whereas phthalimides are more commonly utilized in materials science.

Biological Activity

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine, a compound with potential therapeutic applications, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine can be represented as follows:

This compound features a chloro and a fluorine substituent on the aromatic rings, which are crucial for its biological activity.

The biological activity of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, particularly those related to cell proliferation and angiogenesis.

- Receptor Modulation : It acts on tyrosine kinase receptors, influencing intracellular signaling pathways that regulate cell growth and survival .

- Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, thereby inhibiting tumor growth.

Biological Activity Overview

The biological activities of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines. |

| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent. |

| Analgesic | Shows promise in pain relief models, indicating possible analgesic properties. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo, supporting its use in inflammatory conditions. |

| Antioxidant | Scavenges free radicals, contributing to its protective effects against oxidative stress. |

Case Studies and Research Findings

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine significantly reduced cell viability at concentrations of 10-50 µM. The mechanism was linked to the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis.

- Antimicrobial Properties : In vitro assays revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings suggest its potential use as a therapeutic agent against bacterial infections .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory effects.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine indicates rapid absorption and distribution within tissues. It is primarily metabolized in the liver through phase I reactions (oxidation) followed by phase II conjugation reactions. The compound's half-life ranges from 2 to 4 hours, necessitating multiple doses for sustained therapeutic effects .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. For example, substituting a halogen atom (e.g., Cl) on the phenyl ring with a phenoxy group under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield optimization may require adjusting stoichiometry, solvent polarity, or catalysts like CuI for coupling reactions . Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Phenoxy substitution | K₂CO₃, DMF, 90°C, 12h | 65–75 | |

| Fluorination | Selectfluor®, MeCN, RT | 50–60 |

Q. Which analytical techniques are most reliable for characterizing 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ and isotopic Cl/F patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment (>95%) and lipophilicity determination via retention time .

Q. How can the lipophilicity (logP) of this compound be experimentally determined for drug discovery applications?

- Methodological Answer : Use reversed-phase HPLC with a calibration curve of known logP standards (e.g., alkylphenones). Calculate the capacity factor (k) from retention times and correlate with logP values. Ensure isocratic elution (e.g., 70% MeCN:30% H₂O) to minimize variability. Cross-validate with computational tools like ACD/Labs or ChemAxon .

Advanced Research Questions

Q. How can researchers identify pharmacological targets for 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine in pain management studies?

- Methodological Answer : Conduct in vitro assays on tetrodotoxin-sensitive sodium channels (Nav1.7/Nav1.8), which are implicated in nociceptor signaling. Use patch-clamp electrophysiology to measure inhibition of sodium currents in dorsal root ganglion (DRG) neurons. Compare IC₅₀ values against reference compounds (e.g., Compound B in ). Validate with in vivo models (e.g., formalin-induced pain) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

- Methodological Answer :

- Hybrid Modeling : Combine experimental data (e.g., receptor binding assays) with computational QSAR models to identify conflicting descriptors (e.g., steric vs. electronic effects).

- Cluster Analysis : Group compounds based on receptor response profiles (e.g., agonist vs. antagonist activity) to isolate divergent chemical features.

Example: Haddad et al. (2008) reconciled discrepancies by integrating single-receptor assays with meta-analyses of multi-receptor datasets .

Q. How can computational methods optimize the design of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate ligand-receptor interactions (e.g., with Nav1.7’s voltage-sensing domain). Prioritize derivatives with stronger hydrogen bonding to Ser1489 or hydrophobic interactions with Phe1442.

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to filter candidates with low RMSD fluctuations .

Data Contradiction Analysis

Q. Why do experimental and computational models sometimes yield conflicting results for this compound’s activity?

- Methodological Answer : Discrepancies often arise from methodological assumptions:

- Experimental Limitations : Batch-to-batch purity variations or non-specific binding in assays.

- Computational Shortcomings : Over-reliance on static docking vs. dynamic interactions.

Solution : Validate computational hits with orthogonal assays (e.g., SPR for binding kinetics) and refine force field parameters using experimental data (e.g., NMR chemical shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.